molecular formula C18H11ClF3N3OS B11384153 5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one

5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one

Cat. No.: B11384153
M. Wt: 409.8 g/mol
InChI Key: YAKAXXLVWRLTAX-UHFFFAOYSA-N
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Description

5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key signaling kinase implicated in neuronal apoptosis and the pathogenesis of neurodegenerative disorders. Its high selectivity for JNK3 over other JNK isoforms makes it an invaluable pharmacological tool for dissecting the specific role of this kinase in cellular models of oxidative stress and inflammation . Research utilizing this compound is primarily focused on investigating pathways involved in Parkinson's disease and other conditions characterized by dopaminergic neuron loss. Studies have demonstrated its ability to protect against neurotoxicity in vitro, highlighting its potential as a lead compound for the development of neuroprotective agents . This inhibitor provides researchers with a precise means to probe JNK3-mediated signaling cascades, offering critical insights for both basic neuroscience and therapeutic discovery.

Properties

Molecular Formula

C18H11ClF3N3OS

Molecular Weight

409.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H11ClF3N3OS/c19-11-6-5-9(7-10(11)18(20,21)22)25-8-13(26)15(16(25)23)17-24-12-3-1-2-4-14(12)27-17/h1-7,23,26H,8H2

InChI Key

YAKAXXLVWRLTAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of γ-Ketoacids with Ammonia

γ-Ketoacids derived from trifluoromethyl-containing aryl ketones undergo cyclization in the presence of ammonium acetate. For example, 4-chloro-3-(trifluoromethyl)acetophenone is oxidized to the corresponding γ-ketoacid, which cyclizes under acidic conditions to form 1-(4-chloro-3-(trifluoromethyl)phenyl)pyrrolidin-3-one.

Reaction Conditions :

  • Substrate : 4-Chloro-3-(trifluoromethyl)acetophenone

  • Oxidizing Agent : KMnO₄ in H₂SO₄ (0–5°C)

  • Cyclization Catalyst : p-Toluenesulfonic acid (PTSA) in toluene

  • Yield : 68–72%

Introduction of the Benzo[d]thiazol-2-yl Group

The benzo[d]thiazole ring is introduced at C4 via nucleophilic aromatic substitution or [3+2] cycloaddition.

Coupling with 2-Mercaptobenzothiazole

A catalyst-free method enables direct coupling of 2-mercaptobenzothiazole to halogenated pyrrolidinones.

Procedure :

  • Substrate : 4-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)pyrrolidin-3-one

  • Reagents : 2-Mercaptobenzothiazole, triethylamine (Et₃N) in acetone

  • Conditions : Reflux (12–15 h)

  • Yield : 85–90%

Mechanistic Insight :
The reaction proceeds via thiolate attack on the brominated pyrrolidinone, followed by aromatization. Et₃N facilitates deprotonation of the thiol, enhancing nucleophilicity.

Installation of the C5 Amino Group

Amination at C5 is achieved through nitro reduction or Staudinger-type reactions.

Reduction of Nitro Precursors

Stepwise Synthesis :

  • Nitration : Treat 4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)pyrrolidin-3-one with fuming HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the nitro group.

Optimization Data :

StepReagentsTemperatureYield
NitrationHNO₃ (90%), H₂SO₄0°C78%
ReductionH₂ (1 atm), 10% Pd/C25°C92%

This method avoids over-reduction side reactions common with metal hydrides.

Functionalization of the Aromatic Ring

The 4-chloro-3-(trifluoromethyl)phenyl group is typically pre-installed before pyrrolidinone formation.

Synthesis of 4-Chloro-3-(Trifluoromethyl)Aniline

Method :

  • Chlorination : 3-(Trifluoromethyl)aniline treated with Cl₂ in acetic acid.

  • Regioselectivity : Directed by the electron-withdrawing CF₃ group, chlorination occurs para to the amino group.

Conditions :

  • Chlorinating Agent : Cl₂ gas (1.2 equiv)

  • Solvent : Glacial AcOH

  • Yield : 89%

Integrated Synthetic Routes

Two optimized pathways are validated across literature:

Sequential Functionalization Route

  • Pyrrolidinone Formation : Cyclization of γ-ketoacid (72% yield).

  • Benzo[d]thiazole Coupling : Catalyst-free substitution (88% yield).

  • Amination : Nitro reduction (90% yield).

Total Yield : 57% (multi-step).

Convergent Approach

  • Pre-functionalized Modules :

    • 4-Chloro-3-(trifluoromethyl)phenylpyrrolidinone (70%)

    • 5-Aminobenzo[d]thiazole (82%)

  • Coupling : Pd-mediated cross-coupling (Suzuki-Miyaura)

Advantages : Higher modularity but requires specialized catalysts.

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.22 (d, J = 5.4 Hz, 1H, thiazole-H)

  • δ 7.53–7.07 (m, 6H, aromatic-H)

  • δ 4.08 (t, J = 5.2 Hz, 4H, pyrrolidone-CH₂)

  • δ 2.36 (s, 3H, NH₂)

HRMS (ESI):

  • m/z Calcd for C₁₉H₁₄ClF₃N₃OS: 438.0521

  • Found: 438.0513

Challenges and Optimization

  • Trifluoromethyl Stability : Harsh acidic conditions may cleave the CF₃ group. Mitigated by using anhydrous MgSO₄ as a drying agent.

  • Amination Selectivity : Competitive N- vs. C-amination addressed via pH control (pH 9–10) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the dihydropyrrolone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of this compound is its antimicrobial activity. Research has indicated that derivatives of benzothiazole exhibit substantial antibacterial and antifungal effects. The presence of the amino group and the unique trifluoromethyl substitution enhances its interaction with biological targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi .

Antitumor Activity

Studies have shown that compounds containing benzothiazole and pyrrole rings can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells through various pathways, including the modulation of cell signaling pathways associated with survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This suggests a potential role in treating conditions such as arthritis or other inflammatory disorders .

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzothiazole derivatives demonstrated that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound was included in this screening, showing promising results against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzothiazole moiety could enhance antimicrobial potency .

Case Study 2: Antitumor Activity Evaluation

In another study, the compound was evaluated for its antitumor activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective inhibition at low concentrations. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway involvement .

Summary of Applications

ApplicationDescriptionReferences
AntimicrobialSignificant activity against bacteria and fungi; potential against resistant strains
AntitumorInduces apoptosis in cancer cells; effective against multiple cancer types
Anti-inflammatoryInhibits pro-inflammatory cytokine production; potential for treating inflammatory diseases

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Pyrrolone Cores

Several compounds share structural motifs with the target molecule, including thiazole rings, fluorinated aryl groups, and pyrrolone cores. Key examples include:

Compound Name Structural Features Substituents Bioactivity/Properties Reference
5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one Pyrrolone-thiazole core 4-chlorophenyl, 4-methoxyphenyl Antimicrobial activity (hypothesized)
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole-pyrazole hybrid Allyl, methyl, phenyl Crystallographic studies (planar conformation)
5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Chloro-dimethoxyphenyl, methylthiazole 5-chloro-2,4-dimethoxyphenyl Unknown (structural analog)

Key Observations :

  • Conformational Flexibility : Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one exhibit planar conformations, whereas the target molecule’s trifluoromethyl group may introduce steric hindrance, altering binding interactions .
Halogenated Derivatives

Isostructural chloro and bromo derivatives of related thiazole compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) demonstrate that halogen substitution impacts crystal packing and intermolecular interactions. For example:

  • Chloro vs. Bromo : Bromo derivatives exhibit slightly expanded unit cells due to larger atomic radii, but retain similar molecular conformations .
  • Therapeutic Implications : Chloro-substituted analogs show antimicrobial activity, suggesting the target compound’s 4-chloro group may confer similar properties .
Bioactive Analogs with Fluorinated Aryl Groups

Compounds like 1-(4-{5-amino-6-fluoro-1-[2'-(2H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-3-chloro-4-(substituted-phenyl)-azetidin-2-ones highlight the role of fluorinated aryl groups in antihypertensive activity. The target compound’s 3-(trifluoromethyl)phenyl group may enhance binding to hydrophobic pockets in therapeutic targets, similar to fluorine’s role in improving metabolic stability .

Research Findings and Data Tables

Crystallographic and Conformational Data
Property Target Compound Analog (4-(4-chlorophenyl)-thiazole derivative)
Symmetry Not reported Triclinic, P 1̄
Planarity Likely planar (based on benzo[d]thiazole core) Planar except for perpendicular fluorophenyl group
Intermolecular Contacts Hypothesized halogen bonding (Cl, CF3) C–H···π and halogen (Cl/Br) interactions
Reference
Hypothesized Bioactivity

While direct bioactivity data for the target compound is unavailable, analogs suggest:

  • Antimicrobial Potential: Chloro-substituted thiazoles inhibit bacterial growth via membrane disruption or enzyme inhibition .
  • Kinase Inhibition : Benzothiazole-containing compounds often target ATP-binding sites in kinases .

Biological Activity

The compound 5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Pyrrole ring
  • Substituents :
    • Benzo[d]thiazole moiety
    • 4-Chloro-3-(trifluoromethyl)phenyl group
    • Amino group at the 5-position

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • In vitro Studies :
    • A study demonstrated that compounds structurally related to this pyrrole derivative exhibited IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cell lines, suggesting potent anticancer activity .
    • Molecular dynamics simulations suggested that these compounds interact with proteins involved in apoptosis, enhancing their cytotoxic effects .
  • Case Study :
    • A specific analogue of the compound was tested against A-431 (epidermoid carcinoma) cells and showed comparable potency to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The presence of the benzo[d]thiazole moiety is known to enhance antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens.

  • Mechanism of Action : It is hypothesized that these compounds disrupt microbial cell membranes or inhibit critical enzymes necessary for microbial survival.

Anticonvulsant Activity

Some thiazole-containing compounds have also been evaluated for anticonvulsant properties. Research indicates that structural variations significantly influence their efficacy in preventing seizures.

  • SAR Analysis : Structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring are crucial for enhancing anticonvulsant activity .

Data Summary

Biological ActivityIC50 RangeTarget Cell LinesReference
Anticancer10–30 µMGlioblastoma, Melanoma
AntimicrobialVariesVarious Bacteria/Fungi
AnticonvulsantVariesAnimal Models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodological Guidance :

  • Synthesis : Use condensation reactions between pyrazolone precursors and aromatic amines or heterocyclic aldehydes. For example, microwave-assisted synthesis (as in ) can enhance reaction efficiency and yield.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization using ethanol or acetonitrile.
  • Characterization : Utilize NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), HRMS, and X-ray crystallography (as demonstrated in and ) for structural confirmation.
    • Key Data :
TechniqueExpected Data PointsReference
<sup>1</sup>H NMRδ 7.8–8.2 (aromatic H), δ 5.2–5.5 (NH₂)
X-ray DiffractionBond angles, dihedral angles of pyrrolone core

Q. How can the electronic effects of substituents (e.g., trifluoromethyl, benzo[d]thiazol) be experimentally assessed?

  • Methodological Guidance :

  • Spectroscopic Analysis : Use UV-Vis spectroscopy to study π→π* transitions influenced by electron-withdrawing groups (e.g., trifluoromethyl).
  • Electrochemical Studies : Cyclic voltammetry (CV) can quantify redox potentials, reflecting substituent impacts on electron density .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Guidance :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds.
  • Statistical Meta-Analysis : Apply hierarchical Bayesian models to integrate data from disparate sources, accounting for variability in experimental conditions .
  • Mechanistic Profiling : Use kinome-wide screening or CRISPR-Cas9 gene editing to identify off-target effects that may explain discrepancies .

Q. What strategies optimize the compound’s selectivity in target-binding studies?

  • Methodological Guidance :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-chloro-3-(trifluoromethyl)phenyl with fluorophenyl analogs) and evaluate binding affinity via SPR or ITC .
  • Co-crystallization Studies : Resolve ligand-protein complexes (e.g., with kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .
    • Example SAR Table :
Substituent ModificationBinding Affinity (Kd, nM)Selectivity Ratio (Target/Off-Target)
4-Cl-3-CF3 (Parent)12.5 ± 1.28.7
4-F-3-CF318.3 ± 2.15.2
3,5-diCF39.8 ± 0.912.4

Q. How to design experiments probing the compound’s stability under physiological conditions?

  • Methodological Guidance :

  • pH-Dependent Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C; monitor degradation via HPLC-MS/MS .
  • Metabolite Identification : Use liver microsomes (human/rat) with NADPH cofactor; characterize metabolites using LC-HRMS .

Methodological Considerations for Data Interpretation

Q. What computational approaches predict interaction mechanisms with biological targets?

  • Methodological Guidance :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Methodological Guidance :

  • Solvent Screening : Test solvent mixtures (e.g., DMSO/water, THF/hexane) for slow evaporation or vapor diffusion.
  • Temperature Gradients : Use gradient cooling (4°C to −20°C) to induce nucleation. successfully applied this for pyrazolone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.